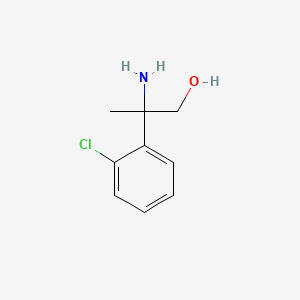

2-Amino-2-(2-chlorophenyl)propan-1-ol

Description

Structural Significance and Stereochemical Considerations in Chiral Amino Alcohol Chemistry

Chiral 1,2-amino alcohols are foundational structural motifs found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov Their versatility also positions them as indispensable tools in asymmetric synthesis, where they function as chiral building blocks, auxiliaries, and ligands for metal-catalyzed reactions. nih.gov The specific structure of 2-Amino-2-(2-chlorophenyl)propan-1-ol imparts several key features that are significant from a chemical standpoint.

The molecule is defined by the vicinal (1,2) arrangement of its amino (-NH2) and primary alcohol (-CH2OH) functional groups. The central importance of its structure lies in the chiral carbon atom at the C2 position. This stereocenter is quaternary, bonded to four different substituents: an amino group, a methyl group, a hydroxymethyl group, and a 2-chlorophenyl group. The presence of this chiral center means the compound is optically active and exists as a pair of enantiomers.

The ortho-substituted chlorophenyl ring is a particularly noteworthy feature. The position of the chlorine atom can introduce significant steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules, such as enzyme active sites or metal centers in a catalyst. Furthermore, the electronegative chlorine atom can modulate the electronic properties of the phenyl ring, which can affect reactivity. nih.gov

Given the chirality of the molecule, stereochemical considerations are paramount. The absolute configuration of a chiral compound often dictates its biological function and efficacy in asymmetric catalysis. rsc.org Consequently, the stereochemical analysis of chiral amino alcohols is a critical area of research. Modern techniques, such as chiroptical sensing based on dynamic covalent chemistry, allow for the determination of absolute configuration and enantiomeric excess (ee). nsf.gov This often involves the reversible formation of a Schiff base between the amino alcohol and a chiral or prochiral aldehyde probe, which induces a characteristic signal that can be analyzed. nsf.gov

| Structural Feature | Description | Significance in Chemistry |

|---|---|---|

| Chiral 1,2-Amino Alcohol | Vicinal arrangement of an amino group and a primary alcohol group on a chiral scaffold. | Common motif in biologically active molecules and a versatile building block, ligand, and auxiliary in asymmetric synthesis. nih.gov |

| Quaternary Stereocenter | The C2 carbon is bonded to four distinct groups: -NH2, -CH3, -CH2OH, and a 2-chlorophenyl ring. | Confers chirality, leading to the existence of enantiomers whose distinct spatial arrangements can result in different biological or catalytic activities. |

| Ortho-Chlorophenyl Group | A chlorine atom is substituted at the C2 position of the phenyl ring, adjacent to the point of attachment. | Introduces steric bulk and electronic effects that can influence molecular conformation, reactivity, and binding interactions. nih.gov |

Historical Context and Evolution of its Role in Organic Synthesis Methodologies

While specific research on 2-Amino-2-(2-chlorophenyl)propan-1-ol is not extensively documented, its structural class—chiral amino alcohols—has a rich history in organic synthesis. Initially, access to enantiomerically pure amino alcohols relied heavily on the resolution of racemic mixtures, a process that is often inefficient. The evolution of synthetic chemistry has driven the development of more sophisticated and efficient methods for their preparation.

The synthesis of γ-amino alcohols has also seen significant progress, with complementary catalytic methods enabling the selective preparation of different diastereoisomers from β-amino ketones. rsc.org For instance, iridium-catalyzed ATH has been used to obtain anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation can yield the corresponding syn-products. rsc.org These advancements highlight the ongoing effort to achieve precise stereochemical control in the synthesis of various types of amino alcohols.

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent. | Conceptually simple and well-established. | Maximum theoretical yield of 50% for the desired enantiomer; often requires multiple steps. |

| Chiral Pool Synthesis | Synthesis starting from naturally occurring enantiopure materials (e.g., amino acids). | Provides access to high enantiomeric purity. | Limited by the availability and structural diversity of starting materials. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to convert a prochiral substrate into a single enantiomer (e.g., Asymmetric Transfer Hydrogenation). acs.org | High enantioselectivity, operational simplicity, potential for high atom economy, and avoids protecting groups. acs.org | Catalyst performance can be highly substrate-dependent; development of new catalysts is ongoing. rsc.orgacs.org |

Current Research Frontiers and Unresolved Challenges in the Synthesis and Utility of Ortho-Chlorophenyl Amino Alcohols

The synthesis and application of ortho-substituted phenyl amino alcohols, the specific class to which 2-Amino-2-(2-chlorophenyl)propan-1-ol belongs, present distinct challenges and opportunities that define current research frontiers.

A primary challenge is overcoming the steric hindrance imposed by the ortho-substituent. In many catalytic reactions, a bulky group adjacent to the reaction center can impede the approach of reagents or the binding of the substrate to the catalyst's active site. This can lead to lower reaction rates, reduced yields, and diminished stereoselectivity. For instance, in the development of Aurora kinase inhibitors, the position of substituents on the phenyl rings was found to be critical for inhibitory activity, with ortho-substitution sometimes proving detrimental. nih.gov Therefore, a major frontier in synthetic chemistry is the design of new catalytic systems that are tolerant of, or can even take advantage of, such steric demands to achieve high selectivity.

The efficient and stereoselective synthesis of these compounds remains a significant goal. While general methods for amino alcohol synthesis are well-established, their application to sterically demanding substrates like ortho-chlorophenyl derivatives is not always straightforward and requires dedicated research. acs.org For example, one synthetic route to a related compound, (1S)-1-Amino-1-(2-chlorophenyl)propan-2-ol, involves the condensation of 2-chlorobenzaldehyde (B119727), highlighting a pathway that directly incorporates the ortho-substituted ring. evitachem.com Further research is needed to adapt and optimize asymmetric methods to consistently produce such molecules with high enantiomeric purity.

Regarding the utility of these compounds, the ortho-chlorophenyl motif is of interest in medicinal chemistry. The specific placement of substituents can be crucial for achieving potent and selective binding to biological targets. nih.gov The unique conformational constraints and electronic properties imparted by the ortho-chloro group could lead to novel pharmacological profiles. However, the potential applications of 2-Amino-2-(2-chlorophenyl)propan-1-ol itself remain largely unexplored, representing an open area for future investigation.

| Area | Unresolved Challenge | Current/Future Research Direction |

|---|---|---|

| Asymmetric Synthesis | Achieving high yield and enantioselectivity in the presence of steric hindrance from the ortho-chloro group. | Development of novel, sterically tolerant chiral catalysts; optimization of reaction conditions (solvents, temperature) for hindered substrates. acs.org |

| Synthetic Methodology | Limited number of documented, high-yielding synthetic routes specifically for ortho-chlorophenyl amino alcohols. | Exploration of new synthetic pathways and adaptation of existing methods like asymmetric (transfer) hydrogenation to these specific substrates. rsc.orgevitachem.com |

| Applications & Utility | The potential roles in catalysis, materials science, or medicinal chemistry are largely uninvestigated. | Screening for biological activity based on the utility of related structures in areas like kinase inhibition; exploring their use as chiral ligands in new asymmetric reactions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPNMQMJANYYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Amino 2 2 Chlorophenyl Propan 1 Ol

Retrosynthetic Analysis and Key Precursors in Complex Molecule Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. For 2-Amino-2-(2-chlorophenyl)propan-1-ol, the primary disconnections involve the C-N and C-C bonds adjacent to the chiral quaternary center.

A primary retrosynthetic disconnection of the C-N bond suggests an amino functionalization of a suitable precursor. This leads to a key intermediate, a tertiary alcohol containing the 2-chlorophenyl group. This intermediate could potentially be synthesized from a corresponding epoxide or ketone.

Alternatively, a C-C bond disconnection between the quaternary center and the methyl group points towards the addition of a methyl group equivalent to a protected α-amino acid derivative. Another C-C bond disconnection, between the quaternary center and the 2-chlorophenyl group, suggests the addition of a 2-chlorophenyl organometallic reagent to an α-amino ester or a related electrophile.

These retrosynthetic pathways highlight several key precursors for the synthesis of 2-Amino-2-(2-chlorophenyl)propan-1-ol. The choice of the specific precursor and the forward synthetic strategy will largely depend on the desired stereocontrol and the availability of starting materials.

Table 1: Potential Key Precursors for the Synthesis of 2-Amino-2-(2-chlorophenyl)propan-1-ol

| Precursor Structure | Corresponding Synthetic Strategy |

| 2-(2-chlorophenyl)-2-methyloxirane | Nucleophilic aminolysis of the epoxide |

| 1-(2-chlorophenyl)ethan-1-one | Amination followed by reduction or reductive amination protocols |

| 2-amino-2-(2-chlorophenyl)acetic acid derivative | Methylation and reduction of the carboxylic acid functionality |

| Alanine (B10760859) derivative | Arylation at the α-position |

Established Chiral Synthesis Pathways to 2-Amino-2-(2-chlorophenyl)propan-1-ol

Achieving the desired stereochemistry at the quaternary center is a critical aspect of the synthesis. Several established methods for chiral synthesis can be adapted for 2-Amino-2-(2-chlorophenyl)propan-1-ol.

Asymmetric Catalysis in C-C and C-N Bond Formation for Amino Alcohol Scaffolds

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. For the construction of the 2-amino-2-arylpropan-1-ol scaffold, asymmetric catalysts can be employed in key bond-forming reactions.

For C-N bond formation, chiral catalysts can be used in the asymmetric aminohydroxylation of a suitable alkene precursor, such as 2-(2-chlorophenyl)prop-1-ene. This reaction would install both the amino and hydroxyl groups in a stereocontrolled manner.

For C-C bond formation, asymmetric alkylation of a protected glycine (B1666218) equivalent with a methyl halide in the presence of a chiral phase-transfer catalyst could establish the quaternary stereocenter. Subsequently, arylation at the α-position of an alanine derivative using a chiral palladium or copper catalyst could also be a viable route.

Diastereoselective and Enantioselective Approaches for Stereocontrol

Diastereoselective strategies often involve the use of chiral auxiliaries to control the stereochemical outcome of a reaction. An N-protected alanine derivative could be coupled with a chiral auxiliary, followed by diastereoselective α-arylation with a 2-chlorophenylating agent. Subsequent removal of the chiral auxiliary and reduction of the carbonyl group would yield the desired enantiomer of 2-Amino-2-(2-chlorophenyl)propan-1-ol.

Enantioselective approaches directly generate the desired enantiomer using a chiral catalyst or reagent. For instance, the enantioselective addition of a methyl Grignard reagent to a protected 2-amino-2-(2-chlorophenyl)acetaldehyde derivative in the presence of a chiral ligand could be a potential strategy.

Resolution Techniques for Enantiomeric Purity of Chiral Amino Alcohols

When a racemic mixture of 2-Amino-2-(2-chlorophenyl)propan-1-ol is synthesized, resolution techniques can be employed to separate the enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org Subsequent liberation of the amine from the separated salt yields the enantiomerically pure amino alcohol.

Another approach is enzymatic resolution, where an enzyme selectively acylates one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Novel and Green Chemistry Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. For the synthesis of 2-Amino-2-(2-chlorophenyl)propan-1-ol, several green chemistry approaches can be envisioned.

Catalytic Hydrogenation and Reductive Amination Methodologies

Catalytic hydrogenation is a clean and efficient reduction method. A potential route involves the synthesis of the corresponding nitro alcohol, 2-(2-chlorophenyl)-2-nitropropan-1-ol. This precursor could then be reduced to the target amino alcohol via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.commdpi.com This method avoids the use of stoichiometric and often hazardous reducing agents.

Reductive amination is another powerful tool in green chemistry for the synthesis of amines. wikipedia.org A plausible strategy would involve the reaction of 1-(2-chlorophenyl)-1-hydroxypropan-2-one with ammonia (B1221849) in the presence of a reducing agent. researchgate.net This could be performed as a one-pot reaction, minimizing waste and purification steps. wikipedia.org The use of catalytic transfer hydrogenation in this process, employing a hydrogen donor like isopropanol (B130326) or formic acid, further enhances the green credentials of the synthesis.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst development can be challenging and expensive |

| Chiral Auxiliary | Reliable stereocontrol | Requires additional steps for attachment and removal, not atom-economical |

| Resolution | Access to both enantiomers | Theoretical maximum yield of 50% for the desired enantiomer, generates waste |

| Catalytic Hydrogenation | Clean, high yielding | Requires synthesis of the nitro precursor, high pressure of hydrogen may be needed |

| Reductive Amination | Often a one-pot reaction, good functional group tolerance | May require optimization to control over-alkylation |

Multicomponent Reactions (MCRs) and Cascade Processes Towards Amino Alcohols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. Similarly, cascade reactions, involving two or more sequential transformations where the product of the first step is a substrate for the next, provide a powerful tool for the rapid construction of complex molecules from simple precursors.

For the synthesis of a 2-aryl-2-aminopropanol derivative like 2-Amino-2-(2-chlorophenyl)propan-1-ol, several MCR and cascade strategies can be envisioned. A hypothetical one-pot method could involve the reaction of an appropriate ortho-chlorinated phenyl precursor, a propanal or acetone (B3395972) equivalent, and an ammonia source.

One plausible approach is a variation of the Strecker synthesis, a classic MCR for the preparation of α-amino acids, which can be adapted for amino alcohols. The reaction between an aldehyde or ketone, an amine, and a cyanide source yields an α-aminonitrile, which can be subsequently hydrolyzed and reduced to the corresponding amino alcohol. For the target compound, this would likely involve 2-chloroacetophenone (B165298) as a starting material.

Another relevant strategy is the Passerini reaction, an isocyanide-based MCR. This reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. Subsequent transformations would be necessary to convert this intermediate to the desired amino alcohol.

Cascade processes often begin with a key bond-forming event that triggers subsequent intramolecular reactions. For instance, an initial aldol-type reaction between a suitable enolate and 2-chlorobenzaldehyde (B119727) could be followed by an in-situ amination and reduction sequence.

While specific data for the synthesis of 2-Amino-2-(2-chlorophenyl)propan-1-ol via these methods is not documented, the general parameters for similar reactions can provide a starting point for investigation.

Table 1: Hypothetical Parameters for Multicomponent Synthesis of a 2-Aryl-2-aminopropanol

| Parameter | Strecker-type Reaction | Passerini-type Reaction |

| Starting Materials | 2-chloroacetophenone, Ammonia, Trimethylsilyl cyanide | 2-chlorobenzaldehyde, Isocyanoacetic acid derivative, Formic acid |

| Solvent | Methanol or Ethanol | Dichloromethane or Acetonitrile |

| Catalyst/Promoter | Lewis acid (e.g., TiCl₄) | None (often proceeds without catalyst) |

| Temperature (°C) | 0 to Room Temperature | -20 to Room Temperature |

| Reaction Time (h) | 12 - 24 | 24 - 48 |

| Subsequent Steps | Reduction of nitrile and ester functionalities | Hydrolysis and reduction of amide and ester groups |

It is important to note that these are generalized conditions and would require significant optimization for the specific target molecule.

Process Optimization and Scale-Up Considerations in Academic Synthesis of 2-Amino-2-(2-chlorophenyl)propan-1-ol

The transition from a small-scale laboratory synthesis to a larger, more robust academic scale-up presents several challenges that necessitate careful process optimization. Key considerations include reaction conditions, purification methods, and safety protocols.

Reaction Parameter Optimization:

Solvent Selection: The choice of solvent is critical. For academic scale-up, factors such as cost, environmental impact ("green" solvents), and ease of removal are important. For a reaction involving polar intermediates, a polar aprotic solvent might be optimal.

Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial for controlling reaction kinetics and minimizing side-product formation. On a larger scale, efficient heat dissipation becomes a significant factor. The use of a jacketed reactor with a circulating bath is often necessary.

Reagent Stoichiometry and Addition Rate: The molar ratios of reactants need to be finely tuned to maximize yield and minimize unreacted starting materials. The rate of addition of critical reagents can also influence the reaction outcome, particularly for highly exothermic reactions.

Catalyst Loading: If a catalyst is employed, its loading must be optimized to ensure efficient conversion without unnecessary cost or difficult removal.

Work-up and Purification:

Extraction and Washing: Liquid-liquid extraction is a common purification technique. On a larger scale, this requires appropriately sized separatory funnels or specialized extraction equipment. The choice of extraction solvent and the number of washes must be optimized to ensure efficient product recovery and impurity removal.

Crystallization and Recrystallization: If the product is a solid, crystallization is an effective purification method. The selection of an appropriate solvent or solvent system is key to obtaining high purity and good crystal morphology.

Chromatography: While column chromatography is a powerful purification tool in the laboratory, it can be cumbersome and expensive to scale up. Alternative methods like flash chromatography or preparative HPLC might be considered for valuable compounds, but for larger quantities, crystallization is generally preferred.

Safety Considerations:

Exothermic Reactions: The potential for exothermic reactions must be carefully assessed. Scale-up can exacerbate heat generation, leading to runaway reactions. Proper cooling and monitoring are essential.

Handling of Hazardous Reagents: The use of toxic or reactive reagents requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods. On a larger scale, the risks associated with handling larger quantities of these materials increase.

Table 2: Key Considerations for Academic Scale-Up of a Hypothetical Amino Alcohol Synthesis

| Consideration | Laboratory Scale (mmol) | Academic Scale-Up (mol) |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Temperature Control | Oil bath, ice bath | Circulating chiller/heater |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer |

| Reagent Addition | Syringe, dropping funnel | Addition funnel, peristaltic pump |

| Work-up | Small separatory funnel | Large separatory funnel, extractor |

| Purification | Column chromatography | Recrystallization, distillation |

| Safety | Standard fume hood use | Enhanced ventilation, potential for blast shield |

In the context of synthesizing 2-Amino-2-(2-chlorophenyl)propan-1-ol, the presence of the chlorinated aromatic ring does not typically pose unusual challenges for the common synthetic transformations used for amino alcohols. However, the specific electronic and steric effects of the ortho-chloro substituent would need to be considered during the development and optimization of any synthetic route.

Chemical Reactivity and Mechanistic Studies of 2 Amino 2 2 Chlorophenyl Propan 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group in 2-Amino-2-(2-chlorophenyl)propan-1-ol is a key site for various chemical modifications. Its reactivity is somewhat modulated by the adjacent sterically crowded quaternary center.

Oxidation Reactions and Derived Carbonyl Species Formation

The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-2-(2-chlorophenyl)propanal, or further to the carboxylic acid, 2-amino-2-(2-chlorophenyl)propanoic acid, using appropriate oxidizing agents. The choice of oxidant is crucial to control the extent of oxidation. Milder reagents are required for the selective formation of the aldehyde, while stronger oxidants will lead to the carboxylic acid.

The electrochemical oxidation of related amino alcohols, such as ephedrine (2-(methylamino)-1-phenylpropan-1-ol), has been shown to yield corresponding carbonyl compounds. mdpi.com It is plausible that 2-Amino-2-(2-chlorophenyl)propan-1-ol would undergo a similar transformation.

Table 1: Plausible Oxidation Reactions of 2-Amino-2-(2-chlorophenyl)propan-1-ol

| Oxidizing Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-Amino-2-(2-chlorophenyl)propanal | Anhydrous solvent (e.g., CH₂Cl₂) |

| Potassium permanganate (KMnO₄) | 2-Amino-2-(2-chlorophenyl)propanoic acid | Basic, aqueous solution, heat |

Derivatization to Esters, Ethers, and Other Alcohol Derivatives

The primary alcohol functionality can be readily converted into esters and ethers through various established synthetic protocols.

Esterification: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a viable method, though it is an equilibrium process. masterorganicchemistry.com A more efficient approach involves the use of more reactive acylating agents like acid chlorides in the presence of a base to neutralize the HCl byproduct. youtube.com

Table 2: Representative Esterification Reactions

| Acylating Agent | Base (if applicable) | Product |

|---|---|---|

| Acetic anhydride | Pyridine | 2-Amino-2-(2-chlorophenyl)propyl acetate |

Etherification: The Williamson ether synthesis provides a classical and effective route to ethers. masterorganicchemistry.comwikipedia.org This S\N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org Due to the primary nature of the alcohol in the target molecule, this reaction is expected to proceed efficiently. masterorganicchemistry.com

Table 3: Illustrative Etherification Reaction

| Alkyl Halide | Base | Product |

|---|---|---|

| Methyl iodide | Sodium hydride (NaH) | 1-Methoxy-2-(2-chlorophenyl)propan-2-amine |

Reactions of the Primary Amine Moiety

The primary amine group is a versatile nucleophilic center, enabling a range of transformations including alkylation, acylation, and participation in cyclization reactions.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. amazonaws.comwikipedia.org To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed. The steric hindrance around the amine in 2-Amino-2-(2-chlorophenyl)propan-1-ol may favor mono-alkylation to some extent.

N-Acylation: The primary amine readily reacts with acid chlorides or anhydrides to form stable amide derivatives. researchgate.netresearchgate.net This reaction is generally high-yielding and chemoselective for the amine over the alcohol under neutral or basic conditions, due to the higher nucleophilicity of the nitrogen atom.

Table 4: N-Alkylation and N-Acylation Reactions

| Reagent | Product Type | Example Product |

|---|---|---|

| Methyl iodide | N-Alkylated amine | N-Methyl-2-amino-2-(2-chlorophenyl)propan-1-ol |

| Acetic anhydride | N-Acylated amine (Amide) | N-(2-(2-chlorophenyl)-1-hydroxypropan-2-yl)acetamide |

Cyclization Reactions to Heterocyclic Compounds (e.g., oxazolidines, imines/Schiff bases)

The 1,2-amino alcohol motif in 2-Amino-2-(2-chlorophenyl)propan-1-ol is a precursor for the synthesis of various heterocyclic systems.

Oxazolidine Formation: In the presence of an aldehyde or ketone, 2-Amino-2-(2-chlorophenyl)propan-1-ol can undergo a condensation reaction to form a five-membered oxazolidine ring. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by intramolecular cyclization with the elimination of water. The steric bulk at the C2 position of the propanol (B110389) backbone would influence the stereochemical outcome of the newly formed stereocenter in the oxazolidine ring.

Imine/Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.govwikipedia.org This reaction is also generally acid-catalyzed and proceeds through a carbinolamine intermediate. nih.gov The formation of the C=N double bond involves the elimination of a water molecule. nih.gov

Reactivity of the 2-Chlorophenyl Group

The 2-chlorophenyl group is generally less reactive than the alcohol and amine functionalities under standard conditions. However, it can participate in certain transformations, particularly those involving metal catalysis or under harsh reaction conditions.

Nucleophilic Aromatic Substitution (S\NAr): The chlorine atom on the benzene ring can be displaced by strong nucleophiles, although this typically requires forcing conditions or the presence of activating electron-withdrawing groups on the ring. libretexts.orglibretexts.org The amino alcohol side chain does not significantly activate the ring towards S\NAr.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach to modify the 2-chlorophenyl group involves palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom. sigmaaldrich.com The choice of catalyst and ligands is critical for the success of these transformations. sigmaaldrich.com

Table 5: Potential Cross-Coupling Reactions of the 2-Chlorophenyl Group

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

Aromatic Functionalization (e.g., electrophilic aromatic substitution, cross-coupling reactions)

The 2-chlorophenyl group of the molecule is amenable to functionalization through several key reaction types, including electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS):

The aromatic ring of 2-Amino-2-(2-chlorophenyl)propan-1-ol possesses two substituents that direct the regiochemical outcome of electrophilic substitution: the ortho-chlorine atom and the 2-aminopropan-1-ol side chain at position C1.

The ultimate regioselectivity of an EAS reaction on this molecule is therefore highly dependent on the reaction conditions, as summarized in the table below.

| Condition | State of Amino Group | Combined Directing Effect | Predicted Major Products |

| Neutral/Basic | Free Amine (-NH2) | Ortho, Para-directing (dominated by -NH2) | Substitution at C4 and C6 |

| Acidic | Protonated Amine (-NH3+) | Meta-directing (dominated by -NH3+) | Substitution at C3 and C5 |

Interactive Data Table: Predicted Regioselectivity in EAS

Cross-Coupling Reactions:

The carbon-chlorine bond on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for modifying the aromatic core.

For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl group at the C2 position. This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an organoboron reagent (e.g., a boronic acid or ester). While aryl chlorides are known to be less reactive than bromides or iodides, the use of specialized ligands and catalyst systems, such as those based on N-heterocyclic carbenes or bulky phosphines, can facilitate the coupling of these challenging substrates. researchgate.netwhiterose.ac.ukresearchgate.net The general catalytic cycle proceeds via oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product. organic-chemistry.org

Influence of Ortho-Chlorine Substitution on Molecular Reactivity and Stereocontrol

Steric Effects: The bulky chlorine atom can sterically hinder the approach of reagents to the adjacent side chain and the C1 and C6 positions of the aromatic ring. wikipedia.orglibretexts.org This "ortho effect" can influence the rate and regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the C6 (ortho) position may be disfavored compared to the C4 (para) position due to steric clashes between the substituent, the incoming electrophile, and the side chain. libretexts.org

Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the acidity of the protonated amine and the hydroxyl group. It can also impact the stability of reaction intermediates. For instance, during protonation of the aniline-like structure, the ortho-substituent can interfere with the solvation of the resulting ammonium ion, thereby affecting the basicity of the amine. stackexchange.com

Stereocontrol: In reactions involving the chiral center at C2 of the side chain, the ortho-substituent can play a crucial role in directing the stereochemical outcome. Halo and trifluoromethyl substituents at the ortho position of aryldiazoacetates have been shown to enhance intramolecular C-H insertions and improve diastereo- and enantioselectivity in rhodium-catalyzed reactions. emory.edunih.gov By analogy, the ortho-chlorine in 2-Amino-2-(2-chlorophenyl)propan-1-ol could influence the conformation of the molecule and direct the approach of reagents, potentially leading to higher stereoselectivity in subsequent transformations.

Chemoselectivity and Regioselectivity in Multifunctional Transformations of 2-Amino-2-(2-chlorophenyl)propan-1-ol

The presence of multiple reactive sites—the primary amine, the primary alcohol, and the aryl chloride—makes chemoselectivity a critical consideration in any transformation of this molecule.

Chemoselectivity: The relative reactivity of the amine and alcohol groups is a key factor. The primary amine is generally more nucleophilic than the primary alcohol. Therefore, in reactions with electrophiles like acyl chlorides under neutral or basic conditions, selective N-acylation is expected to occur much faster than O-acylation. acs.org Conversely, under strongly acidic conditions, the amine group is protonated and becomes non-nucleophilic, allowing for chemoselective O-acylation. nih.gov The alcohol group can be selectively oxidized to an aldehyde or carboxylic acid using specific catalytic systems, such as those employing 2-azaadamantane N-oxyl (AZADO) and copper, which are known to be highly chemoselective for the oxidation of alcohols in the presence of unprotected amines. nih.govresearchgate.net The aryl chloride bond is the least reactive of the functional groups and typically requires a transition metal catalyst to participate in reactions like cross-coupling. whiterose.ac.uk

Interactive Table: Predicted Chemoselective Reactions

| Reagent/Condition | Reactive Group | Expected Product |

|---|---|---|

| Acyl Chloride, Pyridine | Amine (-NH2) | N-acylated product |

| Acyl Chloride, Trifluoroacetic Acid | Alcohol (-OH) | O-acylated product nih.gov |

| SOCl2 | Alcohol (-OH) then Amine (-NH2) | Cyclization to an aziridine or other heterocycle organic-chemistry.orgcdnsciencepub.com |

| AZADO/CuCl, Air | Alcohol (-OH) | 2-Amino-2-(2-chlorophenyl)propanal nih.govresearchgate.net |

Regioselectivity: As discussed in section 3.3.1, the regioselectivity of electrophilic aromatic substitution is controlled by the interplay between the directing effects of the chlorine atom and the amino alcohol side chain, which is highly dependent on the reaction pH.

Detailed Mechanistic Investigations of Key Chemical Transformations

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): The nitration of the chlorophenyl ring would proceed via the standard SEAr mechanism. nih.gov First, the electrophile, the nitronium ion (NO2+), is generated from nitric acid and a strong acid catalyst like sulfuric acid. youtube.com The π-system of the aromatic ring then attacks the nitronium ion in the rate-determining step to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govmsu.edu The stability of this intermediate dictates the regioselectivity. Attack at the ortho and para positions allows for a resonance structure where the positive charge is adjacent to the chlorine atom, which can offer some stabilization through its lone pairs. masterorganicchemistry.comyoutube.com In the final, fast step, a base (such as water or HSO4-) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. youtube.com

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki coupling of the aryl chloride moiety typically begins with the oxidative addition of the C-Cl bond to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. organic-chemistry.orgacs.org This is often the rate-limiting step for aryl chlorides. The next step is transmetalation , where the organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. organic-chemistry.org The final step is reductive elimination , where the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species. researchgate.net

Mechanism of Reaction with Chlorinating Agents: The primary amine can react with chlorinating agents. For instance, reaction with chlorine sources can lead to the formation of N-chloramines. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic chlorine atom. Depending on the stoichiometry, this can result in the formation of an N-monochloroamine or an N,N-dichloroamine. nih.gov Similarly, reaction with thionyl chloride (SOCl2) can proceed via initial attack of the alcohol's oxygen atom on the sulfur, forming a chlorosulfinyl ester intermediate, which can then be displaced by the amine to form a cyclic product or undergo further reaction to yield a chloro-substituted amine. organic-chemistry.orgcdnsciencepub.com

Derivatization and Functionalization for Advanced Materials and Catalysts

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from 2-Amino-2-(2-chlorophenyl)propan-1-ol

The presence of a stereocenter and vicinal amino and alcohol groups makes 2-Amino-2-(2-chlorophenyl)propan-1-ol an ideal scaffold for the development of chiral ligands and organocatalysts. Chiral 1,2-amino alcohols are well-established precursors for ligands that have proven effective in a multitude of asymmetric transformations. nih.govacs.org

One of the most prominent classes of ligands derived from 1,2-amino alcohols are oxazolines . These are readily synthesized through the cyclization of the amino alcohol with various reagents such as carboxylic acids (or their derivatives), nitriles, or aldehydes. wikipedia.orgmdpi.comresearchgate.net For instance, the reaction of 2-Amino-2-(2-chlorophenyl)propan-1-ol with a nitrile under Lewis acid catalysis (e.g., ZnCl₂) or with a carboxylic acid via dehydrative cyclization can yield a chiral 2-oxazoline. wikipedia.orgmdpi.com The substituents on the oxazoline (B21484) ring and the aromatic backbone can be systematically varied, allowing for the fine-tuning of the ligand's steric and electronic properties. This modularity is crucial for optimizing selectivity in catalytic reactions. acs.org

These oxazoline-containing ligands, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are highly effective in a range of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. mdpi.comdicp.ac.cn The nitrogen atom of the oxazoline ring coordinates to the metal center, and the chiral environment created by the ligand framework dictates the stereochemical outcome of the reaction.

Furthermore, the amino and hydroxyl groups can be independently functionalized to create bifunctional organocatalysts. For example, the amino group can be converted into a thiourea (B124793) or squaramide to act as a hydrogen-bond donor, while the hydroxyl group could be modified to tune solubility or steric hindrance. Such catalysts are designed to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, mimicking enzymatic catalysis. nih.gov

| Ligand/Catalyst Type | Precursors | Typical Reaction | Potential Application |

| Oxazoline Ligands | 2-Amino-2-(2-chlorophenyl)propan-1-ol, Carboxylic Acid/Nitrile | Dehydrative Cyclization | Asymmetric Catalysis (e.g., Lewis acid catalysis) |

| PHOX Ligands | Oxazoline intermediate, Diphenylphosphine source | Nucleophilic Substitution | Asymmetric Hydrogenation, Allylic Alkylation |

| Bifunctional Catalysts | 2-Amino-2-(2-chlorophenyl)propan-1-ol, Isothiocyanate | Amine Derivatization | Asymmetric Michael Additions, Aldol Reactions |

Preparation of Diverse Heterocyclic Scaffolds and Chemical Building Blocks

The inherent functionality of 2-Amino-2-(2-chlorophenyl)propan-1-ol makes it a versatile starting material for the synthesis of various heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. The 1,2-amino alcohol motif is particularly suited for the construction of nitrogen- and oxygen-containing rings.

A significant application is in the synthesis of morpholine and morpholin-2-one scaffolds. nih.govresearchgate.net For example, the condensation of 1,2-amino alcohols with α-arylvinylsulfonium salts or through protocols involving reagents like ethylene (B1197577) sulfate (B86663) provides a direct route to substituted morpholines. researchgate.netorganic-chemistry.org The reaction of 2-Amino-2-(2-chlorophenyl)propan-1-ol with arylglyoxals, catalyzed by a Brønsted acid, can yield chiral morpholin-2-ones in high yields and selectivities. nih.govacs.org These heterocyclic cores are prevalent in medicinal chemistry and serve as important intermediates for further synthetic elaboration.

The compound can also serve as a precursor for other heterocycles. Cyclization reactions involving the amino and hydroxyl groups can lead to the formation of oxazolidines or piperazines, depending on the chosen reaction partner. organic-chemistry.org These derivatization pathways establish 2-Amino-2-(2-chlorophenyl)propan-1-ol as a valuable chemical building block for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for screening purposes. researchgate.netnih.gov The ability to introduce the 2-chlorophenyl-substituted quaternary carbon center into these scaffolds is of particular interest for modulating the pharmacological properties of the resulting compounds.

| Heterocyclic Scaffold | Reagent(s) | Reaction Type | Significance |

| Morpholin-2-one | Arylglyoxal, Brønsted Acid | Condensation/Rearrangement | Pharmacophore, Synthetic Intermediate |

| Morpholine | Ethylene Sulfate, Base | SN2 reaction/Cyclization | Core structure in many drugs |

| Oxazolidine | Aldehyde/Ketone | Condensation | Chiral Auxiliary, Protecting Group |

| Piperazine | α-phenylvinylsulfonium salt (with diamine analogue) | Michael Addition/Cyclization | Common scaffold in medicinal chemistry |

Conjugation and Bioconjugation Approaches in Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The development of such probes often requires the covalent attachment (conjugation) of a reporter molecule, such as a fluorophore, to a scaffold that can interact with a biological target. The functional handles of 2-Amino-2-(2-chlorophenyl)propan-1-ol are well-suited for such conjugation strategies.

The primary amine is a nucleophilic site that can readily react with activated esters, isothiocyanates, or sulfonyl chlorides, allowing for the stable attachment of a wide variety of molecular probes. nih.gov Similarly, the primary hydroxyl group can be derivatized to form esters or ethers, providing an alternative site for conjugation. This dual functionality allows for orthogonal chemical strategies, where each group can be modified independently.

A potential strategy for bioconjugation mirrors the periodate (B1199274) oxidation of N-terminal serine or threonine residues in proteins. whiterose.ac.ukthermofisher.com This reaction converts the 1,2-amino alcohol functionality into a reactive aldehyde, which can then be selectively coupled with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages. This approach could be used to attach the molecule to biomacromolecules or surfaces.

Furthermore, the core structure could be incorporated into fluorescent sensors. The development of fluorescent probes for the enantioselective recognition of amino alcohols is an active area of research. nih.gov By attaching a fluorophore to the 2-Amino-2-(2-chlorophenyl)propan-1-ol scaffold, it is possible to design probes where binding to a target protein or molecule induces a change in the fluorescence signal through mechanisms like photoinduced electron transfer (PET). nih.gov The synthesis of fluorescent amino acids as building blocks for chemical biology highlights the utility of such functionalized molecules in creating sophisticated tools for biological imaging and analysis. nih.gov

| Conjugation Site | Reagent Type | Linkage Formed | Application |

| Amino Group | NHS-ester, Isothiocyanate | Amide, Thiourea | Attachment of fluorophores, biotin, or drugs |

| Hydroxyl Group | Acyl Chloride, Alkyl Halide | Ester, Ether | Alternative site for probe attachment |

| Amino & Hydroxyl | Sodium Periodate | Aldehyde (intermediate) | Bio-orthogonal ligation (e.g., with hydrazides) |

| Entire Molecule | Fluorophore precursor | Covalent bond | Creation of novel fluorescent probes |

Potential Applications in Polymer Chemistry and Functional Material Science

The bifunctional nature of 2-Amino-2-(2-chlorophenyl)propan-1-ol makes it a candidate for use as a monomer in step-growth polymerization. Its incorporation into polymer chains can introduce specific functionalities, such as chirality, increased thermal stability, and sites for post-polymerization modification.

One promising area is the synthesis of biodegradable poly(ester amide)s (PEAs) . Amino alcohols can be co-polymerized with diacids and diols (or polyols) to create crosslinked elastomeric materials. nih.gov In such a polymer, the hydroxyl group of the amino alcohol would form an ester linkage, while the amino group would form an amide bond. Amide bonds are generally more resistant to hydrolysis than ester bonds, so incorporating them into the polymer backbone can be a strategy to tune the degradation rate of the material for applications in tissue engineering and drug delivery. nih.gov The presence of the bulky 2-chlorophenyl group could also enhance the mechanical properties and thermal stability of the resulting polymer. numberanalytics.com

Beyond its role as a monomer, 2-Amino-2-(2-chlorophenyl)propan-1-ol and its derivatives can be grafted onto pre-formed polymers to create functional materials. For example, chiral amino alcohols can be attached to polymer supports to generate heterogeneous catalysts. acs.org These polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, which are key principles of green chemistry.

The ability of bifunctional molecules containing both hydrogen-bond donors (N-H) and acceptors (O-H) to form ordered supramolecular structures is also of interest in materials science. researchgate.net This property could be exploited in the design of functional materials such as gels or liquid crystals, where intermolecular hydrogen bonding dictates the macroscopic properties of the material.

| Polymer Type / Material | Role of Amino Alcohol | Resulting Feature | Potential Application |

| Poly(ester amide) | Monomer | Tunable degradation, modified mechanical properties | Biodegradable elastomers, tissue scaffolds |

| Polyurethane | Monomer (reacting with diisocyanate) | Introduction of chirality and functional groups | Specialty coatings, functional foams |

| Polymer-supported Catalyst | Ligand/Auxiliary | Heterogeneous catalysis, recyclability | Green chemistry, continuous flow processes |

| Hydrogen-bonded Frameworks | Building Block | Supramolecular assembly | Gels, sensors, crystalline materials |

Applications in Contemporary Organic Synthesis

Role as a Chiral Building Block for Complex Molecular Architectures

There is no specific information available in the scientific literature detailing the use of 2-Amino-2-(2-chlorophenyl)propan-1-ol as a chiral building block for the synthesis of complex molecular architectures. While chiral building blocks are fundamental to modern synthesis, the contribution of this particular compound has not been documented in accessible research.

Precursor to Stereodefined Pharmaceutical Intermediates and Advanced Chemical Scaffolds

Information regarding the role of 2-Amino-2-(2-chlorophenyl)propan-1-ol as a direct precursor to stereodefined pharmaceutical intermediates or advanced chemical scaffolds is not present in the reviewed literature. The synthesis of pharmaceutical agents often relies on chiral amino alcohols, but the specific utility of this compound for such purposes remains un-reported.

Applications in Asymmetric Inductions and Chiral Auxiliary Strategies

The use of a chiral compound to control the stereochemical outcome of a synthetic reaction is a key strategy in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a desired stereoisomer. Despite the potential of its functional groups, there are no documented instances of 2-Amino-2-(2-chlorophenyl)propan-1-ol being employed as a chiral auxiliary or in broader asymmetric induction strategies.

Contributions to the Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products is a significant field in organic chemistry that often utilizes unique chiral molecules from the "chiral pool." A search of the literature did not yield any examples of 2-Amino-2-(2-chlorophenyl)propan-1-ol being used as a starting material or key intermediate in the total synthesis of any natural product or its analogues.

Methodologies for Stereocontrol in Chiral Target Synthesis

Effective methodologies for controlling stereochemistry are paramount in the synthesis of enantiomerically pure target molecules. While general principles of stereocontrol are well-established, no specific methods or protocols have been published that utilize 2-Amino-2-(2-chlorophenyl)propan-1-ol to achieve stereocontrol in the synthesis of chiral targets.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic structure of compounds like 2-Amino-2-(2-chlorophenyl)propan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and to understand the distribution of electrons within the molecule.

DFT, often using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), is a common approach for optimizing the geometry of the molecule to its lowest energy state. nih.govmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For amino alcohols, a key feature of interest is the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups, which significantly influences the preferred conformation. frontiersin.org The presence of the 2-chlorophenyl group introduces electronic effects and steric hindrance that further define the molecule's shape.

Analysis of the electronic structure through these calculations reveals insights into molecular properties. For instance, Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and the strength of hydrogen bonds. nih.govrsc.org Such studies on related molecules have quantified strong intramolecular and intermolecular hydrogen bonding interactions, which are crucial for understanding the compound's behavior in various environments. nih.govresearchgate.net

Table 1: Exemplary Optimized Geometric Parameters Calculated via DFT (Note: This data is illustrative and based on typical values for similar molecular structures.)

| Parameter | Bond | Calculated Value |

| Bond Length | C-C (propanol backbone) | 1.53 Å |

| C-N (amino) | 1.47 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C-Cl (aromatic) | 1.74 Å | |

| Bond Angle | O-C-C | 110.5° |

| N-C-C | 109.8° | |

| C-C-Cl (aromatic ring) | 120.1° | |

| Dihedral Angle | H-O-C-C | 60.5° (gauche) |

| O-C-C-N | 58.9° (gauche) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For 2-Amino-2-(2-chlorophenyl)propan-1-ol, MD simulations can reveal its conformational flexibility and how it interacts with other molecules, such as solvents or biological receptors. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a set period by solving Newton's equations of motion. nih.gov This provides a detailed view of the molecule's accessible conformations and the transitions between them. The analysis of these simulations can identify the most stable rotamers, which are often governed by the interplay of steric hindrance and non-covalent interactions like hydrogen bonds. frontiersin.org

To analyze intermolecular interactions, the Radial Distribution Function (RDF) is often calculated from the MD trajectory. The RDF describes the probability of finding another atom at a certain distance from a reference atom. Studies on similar amines in aqueous solutions have used RDF analysis to quantify the strength and nature of hydrogen bonding between the amine's functional groups (amino and hydroxyl) and surrounding water molecules. ump.edu.my This information is critical for understanding solubility and reactivity in solution.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structural confirmation and analysis. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. nih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms (e.g., N-H stretching, C-Cl bending). A good correlation between theoretical and experimental spectra confirms the calculated molecular structure. researchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net These predictions aid in the assignment of experimental NMR signals, which is essential for structural elucidation. nih.gov Computational programs can predict shifts for complex molecules, and the accuracy of these predictions depends on the level of theory and consideration of environmental factors like the solvent. nih.govrogue-scholar.org

Reactivity Descriptors: DFT calculations also provide key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comasianrepo.org The Molecular Electrostatic Potential (MEP) map is another useful tool, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. researchgate.netasianrepo.org

Table 2: Illustrative Predicted Spectroscopic Data (Note: This data is exemplary and based on calculations for analogous compounds.)

| Spectroscopy | Parameter | Predicted Value | Assignment |

| FT-IR | Vibrational Frequency | ~3450 cm⁻¹ | O-H Stretch |

| ~3350 cm⁻¹ | N-H Asymmetric Stretch | ||

| ~1100 cm⁻¹ | C-O Stretch | ||

| ~750 cm⁻¹ | C-Cl Stretch | ||

| ¹H NMR | Chemical Shift | ~7.2-7.5 ppm | Aromatic Protons |

| ~3.6 ppm | -CH₂OH Protons | ||

| ~1.2 ppm | -CH₃ Protons | ||

| ¹³C NMR | Chemical Shift | ~140 ppm | C-Cl (Aromatic) |

| ~127-130 ppm | Aromatic Carbons | ||

| ~70 ppm | -C(NH₂)- Carbon | ||

| ~68 ppm | -CH₂OH Carbon |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

For reactions involving 2-Amino-2-(2-chlorophenyl)propan-1-ol, such as its synthesis or degradation, quantum chemical methods (like DFT) are used to calculate the energies of all species along the reaction coordinate. The transition state is the highest energy point on this path, and its energy determines the activation energy of the reaction. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov

For example, theoretical studies on the atmospheric degradation of the related compound 2-amino-2-methyl-1-propanol (AMP) by OH radicals have successfully modeled the reaction pathways. whiterose.ac.uk These studies calculated the rate coefficients and branching ratios for hydrogen abstraction from different sites on the molecule, predicting the major and minor products formed. whiterose.ac.uk Similar approaches could be applied to understand the reactivity of 2-Amino-2-(2-chlorophenyl)propan-1-ol.

In Silico Approaches to Chiral Recognition and Catalyst Design

As 2-Amino-2-(2-chlorophenyl)propan-1-ol is a chiral molecule, understanding its interaction with other chiral entities is vital, particularly in pharmacology and asymmetric catalysis. In silico methods provide a powerful platform for studying chiral recognition. nih.gov

Molecular docking, a common computational technique, can predict the preferred binding orientation of a chiral molecule within the active site of a protein or a chiral catalyst. This helps in understanding the basis of enantioselectivity, where one enantiomer binds more favorably than the other.

Furthermore, computational chemistry plays a significant role in the rational design of new catalysts. mdpi.comnih.gov By modeling the transition states of a catalyzed reaction, researchers can understand how a catalyst lowers the activation energy. DFT calculations can be used to screen potential catalyst candidates by predicting their activity and selectivity, thereby guiding experimental efforts. nih.govmdpi.com For the synthesis or modification of chiral amino alcohols, computational tools can help design organocatalysts or metal complexes that favor the formation of a specific enantiomer. nih.gov

Patent Landscape and Industrial Relevance in Chemical Synthesis

Trends in Patenting Synthetic Routes and Methodologies for Amino Alcohols

The synthesis of chiral amino alcohols is a critical endeavor in organic chemistry, as these compounds are essential building blocks for many pharmaceuticals and biologically active molecules. googleapis.com Consequently, the methods for their preparation are a significant focus of patent activity. Historically, classical methods often involved multiple steps, harsh reaction conditions, or the use of expensive and hazardous reagents, prompting the need for more efficient and sustainable alternatives. google.com

A dominant trend in the patenting of amino alcohol synthesis is the development of asymmetric, or stereoselective, methodologies that yield a single desired enantiomer. googleapis.com This is crucial as different enantiomers of a drug can have vastly different biological activities. Recent patent literature highlights several key approaches:

Asymmetric Catalysis: The use of chiral metal catalysts, such as those based on rhodium or ruthenium, continues to be a significant area of patenting. cas.org Innovations focus on developing new chiral ligands that can direct the stereochemical outcome of reactions like asymmetric hydrogenation or hydrogen borrowing processes. cas.org These methods offer high efficiency and can be applied to a broad range of substrates. For example, a patented method describes the synthesis of chiral γ-amino alcohols from allyl alcohol and amine compounds using a chiral ruthenium catalyst in a one-pot process, avoiding the need for an additional hydrogen source. cas.org

Novel Synthetic Strategies: Researchers are continuously patenting novel reaction pathways. One such innovative approach involves a chromium-catalyzed asymmetric cross-coupling of readily available aldehydes and imines. googleapis.com This radical polar crossover strategy allows for the modular synthesis of high-value chiral β-amino alcohols that were previously difficult to synthesize. googleapis.com Other patented methods focus on green chemistry principles, such as a visible-light-catalyzed synthesis of amino alcohol compounds, which offers mild reaction conditions and reduces environmental impact. zendesk.com

The table below summarizes some of the key patented methodologies for amino alcohol synthesis.

| Methodology | Key Features | Advantages | Representative Patent Focus |

| Biocatalysis | Use of engineered enzymes (e.g., AmDHs, transaminases). justia.comgoogleapis.com | High enantioselectivity (>99% ee), mild reaction conditions, green and sustainable. google.comjustia.com | Engineered enzymes, cascade reactions, one-pot synthesis from simple precursors. |

| Asymmetric Catalysis | Employs chiral metal catalysts (e.g., Ru, Rh) and ligands. cas.org | High efficiency, broad substrate scope, precise stereochemical control. googleapis.com | Novel chiral ligands, asymmetric hydrogen borrowing, cross-coupling reactions. googleapis.comcas.org |

| Green Chemistry Approaches | Utilizes sustainable energy sources like visible light. zendesk.com | Environmentally friendly, simple synthetic routes, mild and controllable conditions. zendesk.com | Photocatalysts, continuous-flow micro-reaction systems. zendesk.com |

| Traditional Synthesis Improvement | Modifies existing routes to improve efficiency and safety. | Lower cost, suitability for industrial scale-up, improved purity. | Ring-opening of epoxides with rare-earth modified catalysts for higher selectivity. google.com |

Role as a Patented Intermediate in Broader Chemical Manufacturing Processes

While specific patents explicitly citing 2-Amino-2-(2-chlorophenyl)propan-1-ol as an intermediate in a larger synthesis were not identified in the surveyed landscape, the structural class to which it belongs—chiral aryl amino alcohols—is frequently patented as a crucial component in the manufacture of high-value products, particularly pharmaceuticals. These intermediates are often the subject of process patents, where the novelty lies in an improved method of making the intermediate itself or incorporating it into the final active pharmaceutical ingredient (API).

Chiral amino alcohols are patented as key intermediates in the synthesis of a wide array of drugs:

(1S, 4R)-4-amino-2-cyclopentene-1-methanol is a patented intermediate used in the preparation of HIV reverse transcriptase inhibitors like Abacavir. google.com

(S)-2-amino-1-propanol serves as a vital starting material for the antibiotic Levofloxacin.

2-amino-1,3-propanediol derivatives are central to the synthesis of the immunosuppressant drug Fingolimod.

The synthesis of the anticoagulant Rivaroxaban involves intermediates such as (S)-1-chloro-3-(((aryl)methylene)amino)propan-2-ol . googleapis.com

The patenting of these intermediates is critical for pharmaceutical companies. A robust and efficient synthesis of a key chiral intermediate can provide a significant competitive advantage by reducing the cost of goods, improving purity and yield, and securing the supply chain for an API. Patents in this domain often claim the specific intermediate compound, the process for its preparation, and its use in the synthesis of a specific final product. Given the structural features of 2-Amino-2-(2-chlorophenyl)propan-1-ol (a chiral center and an ortho-substituted chlorophenyl group), it represents a plausible candidate for a patented intermediate in the synthesis of novel therapeutic agents, potentially for neurological or other disorders where such structural motifs are common.

Future Directions in Intellectual Property for Chiral Amino Alcohol Synthesis and Applications

The future of intellectual property in the field of chiral amino alcohol synthesis will likely be driven by the dual pursuits of efficiency and sustainability. As the demand for enantiomerically pure compounds continues to grow, innovation in synthetic methodologies will remain a fertile ground for patenting.

Several key areas are expected to dominate future patent applications:

Advanced Biocatalysis and Synthetic Biology: Beyond single-enzyme reactions, future patents will likely focus on multi-enzyme cascade reactions assembled in de novo metabolic pathways. cas.org These "one-pot" processes, where a simple starting material is converted through several steps to a complex chiral amino alcohol without isolating intermediates, represent a significant advancement in manufacturing efficiency. Intellectual property will cover not only the engineered enzymes but also the design of the entire metabolic pathway within a host organism (e.g., E. coli). justia.comgoogleapis.com

Continuous-Flow Manufacturing: The integration of synthetic methods, including biocatalysis and asymmetric catalysis, into continuous-flow micro-reaction systems is a major emerging trend. Patents in this area will claim the design of the microreactors and the continuous processes themselves, which offer advantages in safety, scalability, and consistency over traditional batch processing.

Artificial Intelligence and Machine Learning: The use of AI in designing novel catalysts, predicting optimal reaction conditions, and discovering new synthetic routes is poised to accelerate innovation. Future patents may claim AI-designed catalysts or synthesis pathways that are not discoverable through conventional research methods.

Sustainable and "Green" Reagents: As environmental regulations become stricter, there will be a continued push to replace hazardous and expensive reagents. Patents will increasingly focus on synthetic routes that use abundant, non-toxic starting materials, employ water as a solvent, and are catalyzed by earth-abundant metals or light, moving away from precious metal catalysts. zendesk.com

Ultimately, the future patent landscape for chiral amino alcohols will reward technologies that can produce these vital chemical building blocks with high purity, low cost, and minimal environmental impact. The convergence of biotechnology, catalysis, and process engineering will continue to generate valuable intellectual property in this essential area of chemical synthesis.

Conclusion and Future Research Perspectives

Synthesis and Reactivity: Key Discoveries and Unexplored Avenues for 2-Amino-2-(2-chlorophenyl)propan-1-ol

The synthesis of chiral amino alcohols, including 2-Amino-2-(2-chlorophenyl)propan-1-ol, has been a significant focus in organic chemistry due to their importance as building blocks for pharmaceuticals and as chiral ligands in asymmetric synthesis. rsc.org Key discoveries in this area include the development of various synthetic strategies such as asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides. rsc.org One common synthetic route to compounds structurally similar to 2-Amino-2-(2-chlorophenyl)propan-1-ol involves the condensation of a substituted benzaldehyde, in this case, 2-chlorobenzaldehyde (B119727), with a suitable propanol (B110389) derivative, followed by amination. evitachem.com

Recent advancements have focused on catalytic enantioselective methods to produce these compounds with high stereochemical purity, which is often crucial for their biological activity. westlake.edu.cnacs.org For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn

Despite these advances, several avenues for 2-Amino-2-(2-chlorophenyl)propan-1-ol remain underexplored. Research into novel, more efficient, and environmentally benign catalytic systems for its synthesis is an ongoing need. This includes the exploration of biocatalytic methods, which utilize enzymes to achieve high enantioselectivity under mild conditions. nih.govfrontiersin.org Furthermore, a detailed investigation into the reactivity of 2-Amino-2-(2-chlorophenyl)propan-1-ol is warranted. While its functional groups—an amine and an alcohol—suggest reactivity in reactions like esterification and acylation, a comprehensive study of its participation in a broader range of organic transformations could uncover novel applications. evitachem.com

Translational Research Opportunities in Related Chemical Sciences

The structural motif of a chiral amino alcohol is prevalent in a vast number of biologically active compounds, including over 80 FDA-approved drugs. nih.gov This highlights the immense potential for translational research involving 2-Amino-2-(2-chlorophenyl)propan-1-ol and related compounds.

One of the most promising areas is in medicinal chemistry and drug discovery. Chiral amino alcohols serve as key intermediates and structural cores for a wide array of pharmaceuticals. acs.orgnih.gov The specific stereochemistry and the presence of a chlorophenyl group in 2-Amino-2-(2-chlorophenyl)propan-1-ol make it an interesting candidate for the development of new therapeutic agents. The amino and hydroxyl groups can participate in hydrogen bonding, potentially enhancing the binding affinity of molecules containing this scaffold to biological targets like enzymes or receptors. evitachem.com

Another significant opportunity lies in the field of asymmetric catalysis. Chiral amino alcohols are frequently used as ligands for metal catalysts in reactions that produce enantiomerically pure products. rsc.orgalfa-chemistry.com Investigating the potential of 2-Amino-2-(2-chlorophenyl)propan-1-ol as a chiral ligand could lead to the development of new and more effective catalysts for a variety of chemical transformations. This is particularly relevant for the synthesis of complex molecules where controlling stereochemistry is essential.

Furthermore, the principles of fragment-based ligand discovery (FBLD) could be applied, where small, chiral fragments derived from amino alcohols are used to build more complex and potent drug candidates. nih.gov

Emerging Trends and Directions for Future Investigation of Chiral Amino Alcohol Chemistry

The field of chiral amino alcohol chemistry is continually evolving, with several emerging trends shaping its future direction. A key trend is the increasing use of biocatalysis and engineered enzymes for their synthesis. frontiersin.orgfrontiersin.org These methods offer high selectivity and are performed under environmentally friendly conditions, addressing the growing demand for sustainable chemical processes. nih.gov

Future investigations will likely focus on:

Expanding the Toolbox of Synthetic Methods: There is a continuous need for new synthetic strategies that are more efficient, cost-effective, and sustainable. westlake.edu.cn This includes the further development of organocatalysis and photocatalysis for the synthesis of chiral amino alcohols.

Computational and Mechanistic Studies: A deeper understanding of reaction mechanisms through computational modeling can aid in the design of more effective catalysts and the prediction of reaction outcomes.

Applications in Materials Science: Chiral amino alcohols and their derivatives are being explored for the creation of novel functional materials, such as chiral polymers and metal-organic frameworks (MOFs).

Flow Chemistry: The use of continuous-flow microreactor systems for the synthesis of chiral amino alcohols is gaining traction, offering advantages in terms of safety, scalability, and process control. nih.gov

By pursuing these research directions, the scientific community can unlock the full potential of 2-Amino-2-(2-chlorophenyl)propan-1-ol and the broader class of chiral amino alcohols, leading to innovations in medicine, catalysis, and materials science.

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(2-chlorophenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-(2-chlorophenyl)propanal with ammonia or via nucleophilic substitution of a halogenated precursor. For example, intermediates like methyl 2-amino-2-(2-chlorophenyl)propanoate ( ) may undergo hydrolysis to yield the alcohol. Key steps include:

- Reduction : Use NaBH₄ or LiAlH₄ to reduce nitriles or esters to amines.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product .

- Table : Comparison of synthetic routes

| Method | Starting Material | Yield (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 2-(2-chlorophenyl)propanal | 60-70 | NH₃, H₂ (Pd/C catalyst) |

| Ester Hydrolysis | Methyl ester derivative | 75-85 | NaOH (aqueous ethanol) |

Q. How can researchers confirm the structural identity of 2-Amino-2-(2-chlorophenyl)propan-1-ol using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet (~1.5 ppm) for the CH₃ group adjacent to the amine, a multiplet (7.2-7.6 ppm) for the 2-chlorophenyl ring, and broad peaks for -NH₂ and -OH (exchange with D₂O).

- ¹³C NMR : The quaternary carbon bearing the amine and hydroxyl groups appears at ~75 ppm .

- IR : Strong absorption bands at ~3350 cm⁻¹ (N-H/O-H stretch) and ~1100 cm⁻¹ (C-O stretch).

- MS : Molecular ion peak at m/z 199.6 (C₉H₁₁ClNO⁺) with fragments indicating loss of -OH (18 Da) or -NH₂ (16 Da) .

Q. What safety precautions are essential when handling 2-Amino-2-(2-chlorophenyl)propan-1-ol in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a cool (<4°C), dry place in amber glass vials to prevent degradation .

- Spill Management : Neutralize with citric acid (for amine residues) and absorb with vermiculite .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of 2-Amino-2-(2-chlorophenyl)propan-1-ol?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)- or (R)-BINOL) during reductive amination to enforce enantioselectivity.

- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification .

- Case Study : In a related synthesis (), asymmetric reduction of a nitro intermediate using a Rh-catalyst achieved >90% enantiomeric excess (ee).

Q. What strategies mitigate by-product formation in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Trapping : Quench reactive intermediates (e.g., mesyl or iodo derivatives) immediately to prevent side reactions.

- Temperature Control : Maintain low temperatures (-20°C) during nitration steps to avoid over-oxidation ().